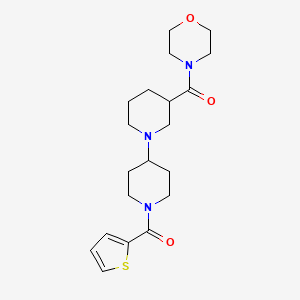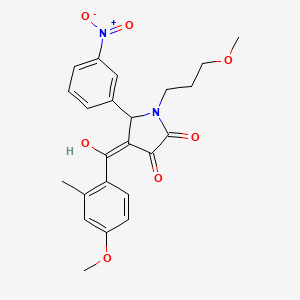
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine, also known as MTDP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. MTDP is a bipiperidine derivative that has been synthesized and studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves its interaction with various neurotransmitter systems. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This compound has also been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing acetylcholine levels. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. More research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the research of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine. One direction is to further study its potential therapeutic effects in treating various diseases. Another direction is to study the long-term safety and efficacy of this compound in humans. Additionally, the development of new derivatives of this compound may lead to compounds with improved therapeutic effects and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. The mechanism of action of this compound involves its interaction with various neurotransmitter systems. This compound has been shown to have various biochemical and physiological effects. One advantage of using this compound in lab experiments is its potential therapeutic effects in treating various diseases. However, one limitation is the lack of long-term safety data. There are several future directions for the research of this compound, including further study of its potential therapeutic effects and the development of new derivatives.
Synthesemethoden
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine involves the reaction of 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. After the reaction, the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(morpholin-4-ylcarbonyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In depression, this compound has been shown to increase the levels of serotonin and norepinephrine, which can improve mood.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-19(22-10-12-26-13-11-22)16-3-1-7-23(15-16)17-5-8-21(9-6-17)20(25)18-4-2-14-27-18/h2,4,14,16-17H,1,3,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBLDITIMUGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)



![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)